4-Hexylbenzyl bromide
CAS No.: 60982-72-1
Cat. No.: VC8182163
Molecular Formula: C13H19B
Molecular Weight: 255.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60982-72-1 |
|---|---|
| Molecular Formula | C13H19B |
| Molecular Weight | 255.19 g/mol |
| IUPAC Name | 1-(bromomethyl)-4-hexylbenzene |
| Standard InChI | InChI=1S/C13H19Br/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11H2,1H3 |
| Standard InChI Key | DMLFJPOPJBZODW-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=CC=C(C=C1)CBr |
| Canonical SMILES | CCCCCCC1=CC=C(C=C1)CBr |
Introduction
Structural and Chemical Identity of 4-Hexylbenzyl Bromide
Molecular Architecture
4-Hexylbenzyl bromide features a benzene ring substituted with a hexyl group at the para position and a bromomethyl group at the benzylic position. Its IUPAC name is 1-(bromomethyl)-4-hexylbenzene, with a molecular formula of C₁₃H₁₉Br and a molecular weight of 255.19 g/mol. The hexyl chain enhances lipophilicity compared to unsubstituted benzyl bromide, influencing solubility and reactivity .
Spectroscopic Characterization
While direct spectral data for 4-hexylbenzyl bromide is scarce in the literature, analogous compounds provide insights:
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¹H NMR: Expected signals include a triplet for terminal methyl (δ 0.88 ppm), multiplets for hexyl methylenes (δ 1.20–1.60 ppm), and aromatic protons (δ 7.20–7.40 ppm). The benzylic CH₂Br group typically appears as a singlet near δ 4.50 ppm .
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¹³C NMR: The benzylic carbon adjacent to bromine resonates at δ 30–35 ppm, while aromatic carbons appear between δ 125–140 ppm .
Synthesis and Optimization
Catalytic Bromination of 4-Hexylbenzyl Alcohol
Adapting methods from benzyl bromide synthesis , 4-hexylbenzyl bromide can be prepared via acid-catalyzed bromination:
Procedure:
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Reaction Setup: Mix 4-hexylbenzyl alcohol (1 mol) with 48% hydrobromic acid (0.85–1.06 mol) and concentrated sulfuric acid (0.3–0.5 mol) at 48–56°C .
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Stirring and Reflux: Stir for 1.5–4 hours, followed by reflux at 102°C for 1–2 hours to drive the reaction to completion .
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Workup: Cool to 38–40°C, separate the organic layer, and wash sequentially with water, alkaline solution (e.g., 5% Na₂SO₃), and water again .
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Purification: Dry over CaCl₂ or MgSO₄, followed by vacuum distillation (138–143°C at −0.09 MPa) .
Yield Optimization:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HBr : Alcohol Ratio | 0.85–1.06 | Maximizes bromide substitution |
| H₂SO₄ Concentration | 85–98% | Enhances reaction rate |
| Reaction Temperature | 48–56°C | Balances kinetics and side reactions |
Yields typically exceed 95% under optimized conditions .
Alternative Routes
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Free Radical Bromination: Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄, though less efficient for benzylic positions.
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Grignard Alkylation: Reacting 4-hexylbenzyl magnesium bromide with CO₂ or electrophiles, but this method introduces complexity .
Physicochemical Properties
Thermal and Solubility Profiles
The hexyl chain reduces volatility compared to benzyl bromide (BP 201°C) and enhances solubility in nonpolar solvents.
Reactivity
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Nucleophilic Substitution: The benzylic bromine is highly susceptible to SN₂ reactions, enabling alkylation of amines, thiols, and alcohols.
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Polymerization: Acts as a crosslinker in styrene-based polymers, improving thermal stability .
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Hydrolysis: Slow reaction with water yields 4-hexylbenzyl alcohol and HBr, necessitating anhydrous storage .
Applications in Materials Science
Monomer for Conjugated Polymers
In polymer chemistry, 4-hexylbenzyl bromide serves as a precursor for donor-acceptor copolymers:
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Synthesis of HP-POzM: Reacted with phenoxazine to form electron-rich monomers for organic photovoltaics .
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Side Chain Engineering: The hexyl group improves solubility in processing solvents (e.g., chloroform, toluene), critical for thin-film device fabrication .
Liquid Crystals and Surfactants
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Mesogen Synthesis: Quaternized with pyridines to form ionic liquid crystals with tunable phase transitions.
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Surfactant Intermediate: Conversion to 4-hexylbenzyl trimethylammonium bromide enhances micelle formation in aqueous solutions.
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Corrosive (Skin/Eye) | Use nitrile gloves, face shield | |
| Flammable (Flash Point 79°C) | Avoid open flames | |
| HBr Emission | Use scrubbers for distillation |
Future Directions
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